

cell viability assay protocol using S63845 in multiple myeloma cells

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Compound of Interest		
Compound Name:	(S,R)-S63845	
Cat. No.:	B8081686	Get Quote

Application Notes and Protocols

Topic: Cell Viability Assay Protocol for Evaluating S63845 Efficacy in Multiple Myeloma Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

Multiple Myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. A key survival mechanism for these cancer cells is the evasion of apoptosis, often through the overexpression of anti-apoptotic proteins like Myeloid Cell Leukemia 1 (MCL-1).[1][2] S63845 is a potent and highly selective small molecule inhibitor that binds to the BH3-binding groove of MCL-1, disrupting its function and inducing apoptosis in MCL-1-dependent cancer cells.[2][3][4] This document provides a detailed protocol for assessing the viability of multiple myeloma cell lines in response to S63845 treatment using the CellTiter-Glo® Luminescent Cell Viability Assay. An alternative protocol using the MTT assay is also briefly described.

Mechanism of Action of S63845

S63845 acts as a BH3 mimetic, specifically targeting the anti-apoptotic protein MCL-1. In cancer cells dependent on MCL-1 for survival, MCL-1 sequesters the pro-apoptotic proteins BAX and BAK, preventing them from initiating the mitochondrial apoptosis pathway. S63845 binds with high affinity to MCL-1, displacing BAX and BAK. Once liberated, BAX and BAK

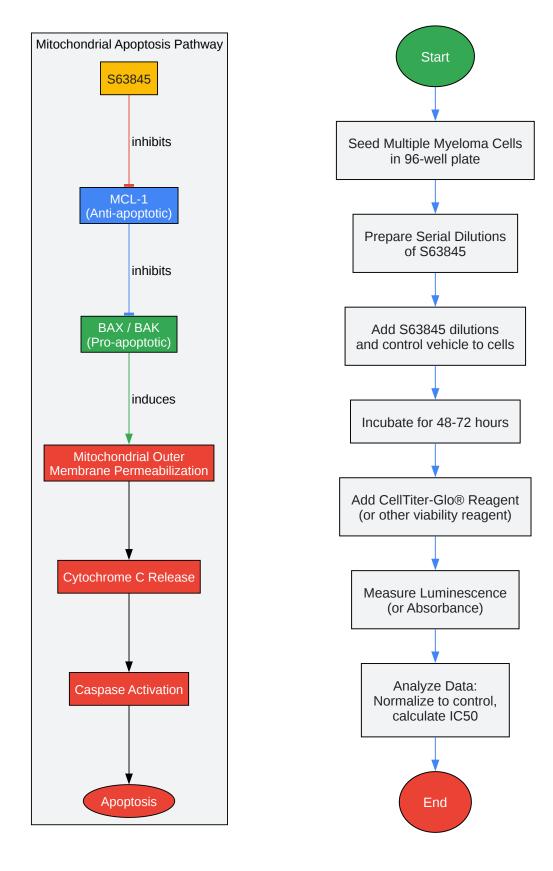


Methodological & Application

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oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, activation of caspases, and ultimately, programmed cell death.





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